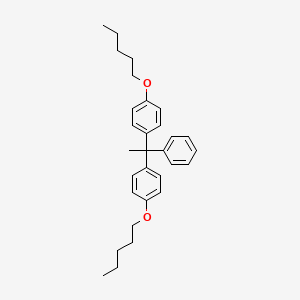
4,4'-(1-Phenylethane-1,1-diyl)bis((pentyloxy)benzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(1-Phenylethane-1,1-diyl)bis((pentyloxy)benzene) is an organic compound characterized by its phenylethane and pentyloxybenzene functional groups. This compound is known for its applications in various fields, including materials science and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1-Phenylethane-1,1-diyl)bis((pentyloxy)benzene) typically involves the reaction of 4,4’-dihydroxybiphenyl with 1-bromo-4-pentyloxybenzene under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(1-Phenylethane-1,1-diyl)bis((pentyloxy)benzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents on the aromatic ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of brominated or nitrated derivatives.
Applications De Recherche Scientifique
4,4’-(1-Phenylethane-1,1-diyl)bis((pentyloxy)benzene) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 4,4’-(1-Phenylethane-1,1-diyl)bis((pentyloxy)benzene) involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved include signal transduction and gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-(1-Phenylethylidene) biphenol: Known for its applications in materials science and pharmaceutical development.
Benzene, 1,1’-(2-butyne-1,4-diyl)bis-: Used in organic synthesis and materials science.
Uniqueness
4,4’-(1-Phenylethane-1,1-diyl)bis((pentyloxy)benzene) is unique due to its specific functional groups, which impart distinct chemical and physical properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Propriétés
Numéro CAS |
2173992-23-7 |
|---|---|
Formule moléculaire |
C30H38O2 |
Poids moléculaire |
430.6 g/mol |
Nom IUPAC |
1-pentoxy-4-[1-(4-pentoxyphenyl)-1-phenylethyl]benzene |
InChI |
InChI=1S/C30H38O2/c1-4-6-11-23-31-28-19-15-26(16-20-28)30(3,25-13-9-8-10-14-25)27-17-21-29(22-18-27)32-24-12-7-5-2/h8-10,13-22H,4-7,11-12,23-24H2,1-3H3 |
Clé InChI |
TTWMYTVFVYIGSF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=CC=C(C=C1)C(C)(C2=CC=CC=C2)C3=CC=C(C=C3)OCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


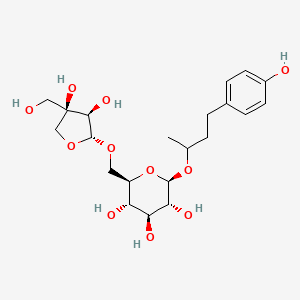
![Methyl 2-[(dimethylamino)methyl]-3-hydroxy-4-methoxybenzoate](/img/structure/B14082596.png)
![2'-Fluoro-4-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14082598.png)

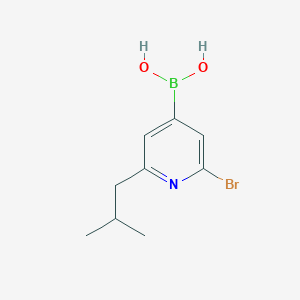
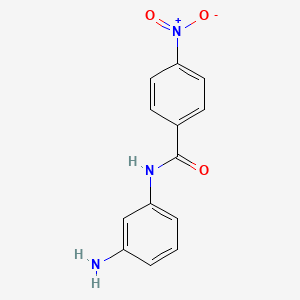

![4-[(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)methyl]benzoic acid](/img/structure/B14082624.png)
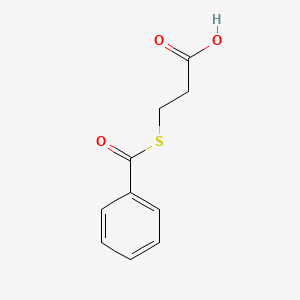

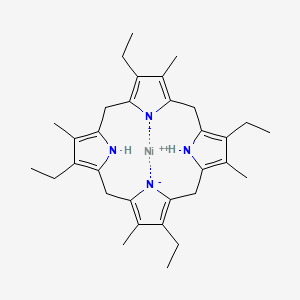
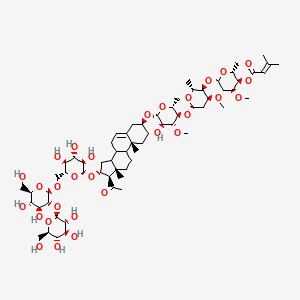
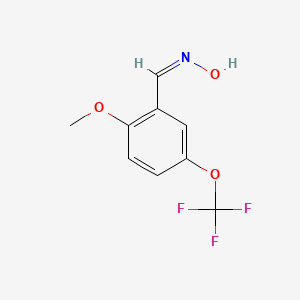
![1-(2,7-Dichloro-8-fluoropyrido[4,3-d]pyrimidin-4-yl)-3-methyl-3-piperidinol](/img/structure/B14082672.png)
